molecular formula C7H8FNO2S B1350584 2-Fluoro-5-(methylsulfonyl)aniline CAS No. 387358-51-2

2-Fluoro-5-(methylsulfonyl)aniline

Cat. No. B1350584
M. Wt: 189.21 g/mol
InChI Key: NUBPBOIRQMDMNG-UHFFFAOYSA-N
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Description

2-Fluoro-5-(methylsulfonyl)aniline is an organic compound with the molecular formula C7H8FNO2S and a molecular weight of 189.211. It is used in proteomics research2.



Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of 2-Fluoro-5-(methylsulfonyl)aniline. However, anilines in general can be synthesized through various methods such as direct nucleophilic substitution, nitroarene reduction, and reactions of ammonia equivalents3.



Molecular Structure Analysis

The IUPAC name for this compound is 2-fluoro-5-(methylsulfonyl)phenylamine1. The InChI code is 1S/C7H8FNO2S/c1-12(10,11)5-2-3-6(8)7(9)4-5/h2-4H,9H2,1H31.



Chemical Reactions Analysis

I couldn’t find specific information on the chemical reactions involving 2-Fluoro-5-(methylsulfonyl)aniline.



Physical And Chemical Properties Analysis

The melting point of 2-Fluoro-5-(methylsulfonyl)aniline is between 70-72 degrees Celsius1.


Scientific Research Applications

  • Specific Scientific Field : Organic Chemistry .
  • Summary of the Application : The sulfonylaniline motif, which includes 2-Fluoro-5-(methylsulfonyl)aniline, plays an important role in pharmaceutical sciences . This compound is used in the sulfonylation of anilines, a process that is crucial in the development of various drugs .
  • Methods of Application or Experimental Procedures : In a study, a visible-light-mediated sulfonylation of aniline using sulfonyl fluoride as a modifiable and stable sulfonylation reagent was described . This process allowed for the synthesis of a variety of substituted sulfonylanilines under mild reaction conditions with moderate to good efficiency .
  • Results or Outcomes : The study highlighted the advantage of using sulfonyl fluoride as a sulfonylation reagent . It also noted the crucial influence of counterions on the photocatalyst observed in this system, which could inspire further research on the photochemistry of sulfonyl fluoride .

Safety And Hazards

This compound is labeled as an irritant1.


Future Directions

As a research chemical, 2-Fluoro-5-(methylsulfonyl)aniline may have potential applications in various fields of study. However, specific future directions are not readily available2.


Please note that this information is based on the available resources and may not be fully comprehensive. For more detailed information, please refer to the relevant scientific literature and safety data sheets.


properties

IUPAC Name

2-fluoro-5-methylsulfonylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8FNO2S/c1-12(10,11)5-2-3-6(8)7(9)4-5/h2-4H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUBPBOIRQMDMNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC(=C(C=C1)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8FNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00960135
Record name 2-Fluoro-5-(methanesulfonyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00960135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-5-(methylsulfonyl)aniline

CAS RN

395090-68-3, 387358-51-2
Record name 2-Fluoro-5-(methanesulfonyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00960135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Fluoro-5-(methylsulfonyl)aniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixture of 4-fluoro-3-nitrophenyl methyl sulfone (ABCR; 1.50 g; 6.84 mmol) and 10% Pd/C (100 mg) in MeOH (30 ml) was placed in a PARR reactor and treated with a pressure of 15 atm of hydrogen for 2 hours. The reaction mixture was filtered through Celite and the filtrate was concentrated to dryness affording the title compound (1.04 g, 80%).
Quantity
1.5 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mg
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
80%

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